molecular formula C16H27N3O3 B7173333 N-[1-oxo-1-(3-oxo-2-propan-2-ylpiperazin-1-yl)propan-2-yl]cyclopentanecarboxamide

N-[1-oxo-1-(3-oxo-2-propan-2-ylpiperazin-1-yl)propan-2-yl]cyclopentanecarboxamide

Cat. No.: B7173333
M. Wt: 309.40 g/mol
InChI Key: AKCWUKGVIPBAIQ-UHFFFAOYSA-N
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Description

N-[1-oxo-1-(3-oxo-2-propan-2-ylpiperazin-1-yl)propan-2-yl]cyclopentanecarboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a cyclopentane ring, and multiple functional groups

Properties

IUPAC Name

N-[1-oxo-1-(3-oxo-2-propan-2-ylpiperazin-1-yl)propan-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3/c1-10(2)13-15(21)17-8-9-19(13)16(22)11(3)18-14(20)12-6-4-5-7-12/h10-13H,4-9H2,1-3H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCWUKGVIPBAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCCN1C(=O)C(C)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-oxo-1-(3-oxo-2-propan-2-ylpiperazin-1-yl)propan-2-yl]cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Cyclopentanecarboxamide Formation: The cyclopentanecarboxamide moiety can be synthesized through the reaction of cyclopentanecarboxylic acid with amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-oxo-1-(3-oxo-2-propan-2-ylpiperazin-1-yl)propan-2-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[1-oxo-1-(3-oxo-2-propan-2-ylpiperazin-1-yl)propan-2-yl]cyclopentanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Research: The compound is used in studies investigating its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[1-oxo-1-(3-oxo-2-propan-2-ylpiperazin-1-yl)propan-2-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-oxo-1-(3-oxo-2-propan-2-ylpiperazin-1-yl)propan-2-yl]cyclohexanecarboxamide: Similar structure with a cyclohexane ring instead of a cyclopentane ring.

    N-[1-oxo-1-(3-oxo-2-propan-2-ylpiperazin-1-yl)propan-2-yl]benzamide: Similar structure with a benzene ring instead of a cyclopentane ring.

Uniqueness

N-[1-oxo-1-(3-oxo-2-propan-2-ylpiperazin-1-yl)propan-2-yl]cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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